3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate phenethylamine derivative with a phthalic anhydride derivative, followed by cyclization and oxidation steps . The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-phenethyl-2,3-dihydro-1H-pyrazol-4-carboxylic acid: Similar structure but with a pyrazole ring instead of an isoindole ring.
1-Oxo-2,3-dihydro-1H-indole-4-carboxylic acid: Similar structure but with an indole ring instead of an isoindole ring.
Uniqueness
3-Oxo-2-phenethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific isoindole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-oxo-2-(2-phenylethyl)-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-15-13(7-4-8-14(15)17(20)21)11-18(16)10-9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUKVBROECOTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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